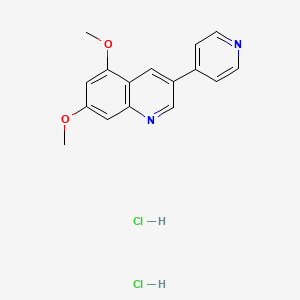

![molecular formula C19H20N2O3S B2497874 3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-50-1](/img/structure/B2497874.png)

3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

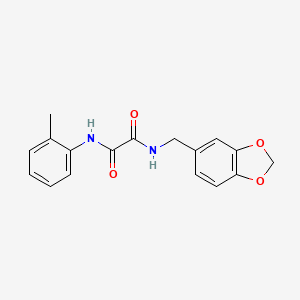

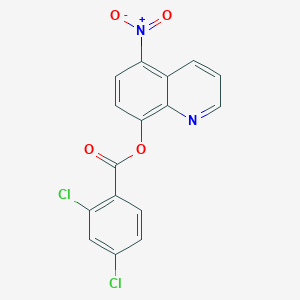

The chemical compound "3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide" falls into a broader class of compounds known for their complex molecular structure and potential for various chemical reactions. While specific information on this compound is scarce, insights can be gained from related research on quinoline, sulfonamide derivatives, and their synthesis, properties, and applications.

Synthesis Analysis

Research on related compounds, such as sulfonamide or phosphonic acid analogs of quinolines, demonstrates the versatility in synthesis approaches, including modifications of the Camps'es quinoline synthesis for creating antimicrobial agents, although with varying efficacy (Yanagisawa et al., 1973).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including their crystal structure and theoretical investigations, reveal complex geometries and interactions. For instance, the Thorpe–Ingold effect can deform the tetrahedral geometry of the sulfur atom in similar compounds, as observed in various sulfonamides (Kamaraj et al., 2021).

Chemical Reactions and Properties

Quinoline and its derivatives undergo a variety of chemical reactions, including annulations that incorporate dimethyl sulfoxide (DMSO) as a nonadjacent dual-methine synthon, offering pathways to synthesize arylquinolines from arylamines and arylaldehydes (Yang et al., 2022).

Physical Properties Analysis

The physical properties of related compounds are closely tied to their molecular structure, with intermolecular hydrogen bonding playing a significant role in their crystal packing and stability. For example, the sulfamoyl –NH2 group in quinoline-2-sulfonamide is involved in hydrogen bonding, influencing its solid-state structure (Marciniec et al., 2013).

Chemical Properties Analysis

The chemical properties of sulfonamides and quinolines are characterized by their reactions to form various derivatives, including sulfonated pyrimido[4,5-b]quinoline derivatives. These reactions demonstrate the compounds' versatility and potential for synthesizing a wide range of chemical entities (Gholami et al., 2020).

Scientific Research Applications

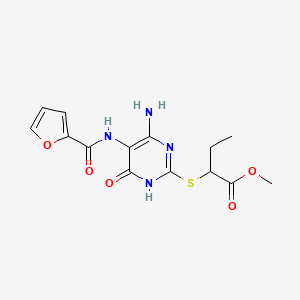

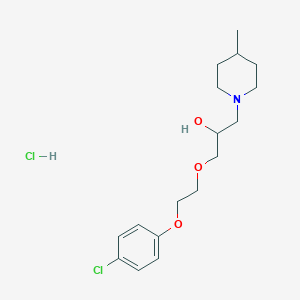

Sulfonamide Hybrids' Biological Activities

Sulfonamides are a significant class of drugs, known for their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances have focused on designing and developing sulfonamide hybrids, incorporating a variety of moieties such as coumarin, indole, quinoline, and others to create compounds with considerable pharmacological potential. These hybrids have been synthesized and evaluated for their biological activities, showcasing the versatility and therapeutic promise of sulfonamide derivatives (Ghomashi et al., 2022).

Antitumor and Antifungal Activities

Sulfonamide derivatives have also been synthesized and tested for antitumor and antifungal activities. The synthesis of 2-oxo/thioxoquinoxaline-based nucleoside analogues and their subsequent evaluation for biological activities exemplify the ongoing research into sulfonamide compounds' potential to address cancer and fungal infections. Such studies underscore the role of sulfonamide derivatives in developing new therapeutic agents (El‐Sayed et al., 2016).

In vitro Cytotoxic Evaluation

Further supporting their antitumor potential, some sulfonamide-bearing compounds have shown substantial in vitro anticancer activity. The synthesis of new quinoline, pyrimido[4,5-b]quinoline, and 3,1-oxazinoquinoline derivatives bearing a sulfonamide moiety and their evaluation against Ehrlich ascites carcinoma cells have identified compounds with significant cytotoxic activities, pointing to sulfonamides' role in cancer research (Ghorab et al., 2011).

Anti-inflammatory Agents

Sulfonamides and their derivatives have also been explored as non-acidic, non-steroidal, anti-inflammatory agents, highlighting their potential in treating inflammation without the side effects associated with traditional anti-inflammatory drugs. The synthesis and evaluation of sulfonamide and sulphonyl ester derivatives of quinolines for their anti-inflammatory activity provide insights into developing new therapeutic agents in this domain (Bano et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-4-2-6-16(10-13)20-25(23,24)17-11-14-5-3-9-21-18(22)8-7-15(12-17)19(14)21/h2,4,6,10-12,20H,3,5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFYLQLLWGAATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)

![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)

![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)